PROTAC IDO1 Degrader-1

PROTAC IDO1 degradation Targeted protein degradation

The first-reported IDO1 PROTAC degrader (compound 2c) and foundational benchmark for IDO1-targeted protein degradation studies. Validated DC50 2.84 μM, Dmax 93% in HeLa cells. Epacadostat-derived warhead conjugated via nine-unit PEG linker to pomalidomide CRBN recruiter. Eliminates IDO1 protein via UPS-mediated degradation, ablating both enzymatic and scaffolding functions. Essential baseline control for linker optimization, E3 ligase comparison, and non-enzymatic IDO1 function studies.

Molecular Formula C40H53BrFN9O13
Molecular Weight 966.8 g/mol
Cat. No. B10823968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC IDO1 Degrader-1
Molecular FormulaC40H53BrFN9O13
Molecular Weight966.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCNCCNC4=NON=C4C(=NC5=CC(=C(C=C5)F)Br)NO
InChIInChI=1S/C40H53BrFN9O13/c41-29-26-27(4-5-30(29)42)46-37(48-56)35-36(50-64-49-35)45-9-8-43-10-12-57-14-16-59-18-20-61-22-24-63-25-23-62-21-19-60-17-15-58-13-11-44-31-3-1-2-28-34(31)40(55)51(39(28)54)32-6-7-33(52)47-38(32)53/h1-5,26,32,43-44,56H,6-25H2,(H,45,50)(H,46,48)(H,47,52,53)
InChIKeyBVQZWOPTIZSOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(3-Bromo-4-fluorophenyl)-N-hydroxy-oxadiazole-carboximidamide PROTAC (IDO1 Degrader-1): Procurement-Relevant Identity and Baseline Profile


N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide (CAS 2488851-89-2, MF C40H53BrFN9O13, MW 966.80), commercially designated as PROTAC IDO1 Degrader-1 or compound 2c, is a heterobifunctional proteolysis-targeting chimera (PROTAC) . It comprises an epacadostat-derived IDO1-binding warhead bearing the 3-bromo-4-fluorophenyl and N-hydroxy-carboximidamide pharmacophore, conjugated via a nine-unit PEG linker to a cereblon (CRBN) E3 ligase-recruiting pomalidomide-derived moiety . This compound represents the first reported IDO1 PROTAC degrader, with catalog availability at purities of 98–99% from multiple vendors . It is supplied exclusively for research use in immuno-oncology and targeted protein degradation studies .

Why Substituting PROTAC IDO1 Degrader-1 (CAS 2488851-89-2) with an IDO1 Inhibitor or Alternative PROTAC Invalidates Experimental Comparability


Substituting this compound with a standard IDO1 inhibitor (e.g., epacadostat, IC50 = 71.8 nM) fundamentally alters the biological mechanism: inhibitors merely block enzymatic activity, whereas PROTAC IDO1 Degrader-1 eliminates the entire IDO1 protein via ubiquitin-proteasome system (UPS)-mediated degradation, ablating both enzymatic and scaffolding functions . Substituting with alternative IDO1 PROTACs (e.g., NU227326) yields different degradation potency (DC50 = 5 nM vs. 2.84 μM), linker chemistry, and cell-type-specific efficacy profiles, rendering cross-study comparisons invalid without matched experimental conditions [1]. Furthermore, this compound's specific nine-unit PEG linker architecture governs ternary complex geometry and degradation efficiency; PEG-length variation alone can abolish degradation activity [2].

PROTAC IDO1 Degrader-1 (CAS 2488851-89-2): Quantitative Comparator-Based Evidence for Scientific Selection


Mechanism of Action: Degradation (DC50) vs. Inhibition (IC50) as the Primary Differentiator

PROTAC IDO1 Degrader-1 induces IDO1 degradation with a DC50 of 2.84 μM, whereas epacadostat inhibits IDO1 enzymatic activity with an IC50 of 71.8 nM. The quantitative distinction lies not in potency magnitude but in the biological endpoint: degradation eliminates total IDO1 protein (Dmax = 93%) and abrogates both enzymatic and non-enzymatic scaffolding functions; inhibition preserves the IDO1 protein scaffold, leaving non-enzymatic immunosuppressive functions intact . This differential mechanism is critical for studies where complete IDO1 ablation is required versus mere catalytic blockade.

PROTAC IDO1 degradation Targeted protein degradation Immuno-oncology

First-in-Class IDO1 PROTAC Degrader: Temporal Priority as a Selection Criterion

PROTAC IDO1 Degrader-1 (compound 2c) is identified in the peer-reviewed literature as the first reported potent IDO1 PROTAC degrader, published in 2020 . This first-in-class status confers unique value as a benchmark reference compound for comparative studies. In contrast, second-generation IDO1 PROTACs such as NU227326 (DC50 = 5 nM, reported 2025) offer improved potency but lack the foundational citation history and established characterization profile of compound 2c [1].

First-in-class IDO1 PROTAC Chemical tool Benchmark degrader

Linker Architecture: Nine-Unit PEG Chain vs. Alternative PROTAC Linker Designs

PROTAC IDO1 Degrader-1 incorporates a nine-unit PEG linker (PEG9 equivalent), whereas structurally related PROTACs such as dBET1 utilize shorter PEG linkers or alkyl chains [1]. Systematic studies across PROTAC chemotypes demonstrate that linker length critically governs degradation efficiency: suboptimal lengths fail to permit productive ternary complex formation between the target protein and E3 ligase [2][3]. The nine-unit PEG architecture in this compound represents a specific design choice validated for IDO1-CRBN ternary complex geometry, distinct from the linker configurations in alternative IDO1 PROTACs .

PEG linker PROTAC design Ternary complex Linker length optimization

Commercial Purity and Supply Chain Availability: Vendor-Validated ≥98% Purity Specifications

PROTAC IDO1 Degrader-1 (CAS 2488851-89-2) is commercially available from multiple established vendors with certified purity specifications of ≥98% (Aladdin Scientific, XcessBio) and 99.00% (MedChemExpress) . In contrast, second-generation IDO1 PROTAC NU227326 is primarily described in research literature with limited or no commercial catalog availability as of this analysis, restricting its accessibility for routine laboratory procurement [1]. This compound's established supply chain with batch-to-batch purity certification supports reproducible experimental outcomes.

Purity specification CAS 2488851-89-2 PROTAC procurement Quality control

Intellectual Property Protection: US Patent 11,839,659 B2 Coverage

PROTAC IDO1 Degrader-1 falls within the claimed scope of US Patent 11,839,659 B2, titled 'Proteolysis-targeting chimeric molecules (PROTACs) that induce degradation of indoleamine 2,3-dioxygenase (IDO) protein' [1]. This patent explicitly covers PROTACs comprising an IDO-binding moiety linked to an E3 ubiquitin ligase-binding moiety—the precise structural class to which this compound belongs. In contrast, alternative IDO1 inhibitors (e.g., epacadostat) are covered under distinct patent families, and second-generation IDO1 PROTACs such as NU227326 may represent improvements outside the scope of this foundational IP [2].

Patent protection US11839659B2 PROTAC IDO1 Intellectual property

PROTAC IDO1 Degrader-1 (CAS 2488851-89-2): Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Benchmark Reference Compound for IDO1 PROTAC Development and Structure–Activity Relationship (SAR) Studies

As the first reported IDO1 PROTAC degrader with established DC50 (2.84 μM) and Dmax (93%) values in peer-reviewed literature, this compound serves as the foundational benchmark against which all subsequent IDO1 PROTACs (including NU227326, DC50 = 5 nM) are compared [1]. Researchers optimizing linker length, E3 ligase recruitment (CRBN vs. VHL), or warhead modifications can use this compound as the baseline control to quantify relative improvements in degradation efficiency and ternary complex formation .

Mechanistic Studies Distinguishing IDO1 Enzymatic Inhibition from Complete Protein Ablation

For experiments requiring elucidation of IDO1's non-enzymatic scaffolding functions versus its catalytic activity, this compound provides a clean degradation phenotype (93% Dmax at 10 μM) . Parallel treatment with epacadostat (IC50 = 71.8 nM, inhibition only) and PROTAC IDO1 Degrader-1 (degradation) enables unambiguous dissection of IDO1's dual immunosuppressive mechanisms in T-cell regulation and tumor immune evasion [1].

CAR-T Cell Combination Studies in Immuno-Oncology Research

This compound has been validated in combination with HER2-directed CAR-T cells, demonstrating moderate improvement in tumor-killing activity via label-free real-time cell analysis (RTCA) [1]. Researchers investigating IDO1-mediated immunosuppression in the CAR-T tumor microenvironment can leverage this established experimental system, for which dose-response parameters (10 μM, 24 h incubation with IFN-γ-induced HeLa cells) are fully documented .

PEG Linker Length Optimization and Ternary Complex Geometry Studies

The nine-unit PEG linker architecture of this compound provides a defined reference point for systematic linker-length optimization studies [1]. Researchers synthesizing or procuring PROTAC libraries with variable PEG chain lengths (e.g., PEG4, PEG6, PEG8) can use this compound as the extended-linker benchmark to assess how linker elongation affects degradation efficiency, hook effect onset, and cell permeability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC IDO1 Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.